(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 604798-81-4
VCID: VC8126921
InChI: InChI=1S/C13H17NO2/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16)/t10-,12-/m0/s1
SMILES: CC1CN(CC1C(=O)O)CC2=CC=CC=C2
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol

(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid

CAS No.: 604798-81-4

Cat. No.: VC8126921

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid - 604798-81-4

Specification

CAS No. 604798-81-4
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C13H17NO2/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16)/t10-,12-/m0/s1
Standard InChI Key LMUPOQGHGMIUFC-JQWIXIFHSA-N
Isomeric SMILES C[C@H]1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2
SMILES CC1CN(CC1C(=O)O)CC2=CC=CC=C2
Canonical SMILES CC1CN(CC1C(=O)O)CC2=CC=CC=C2

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(3R,4R)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid features a five-membered pyrrolidine ring substituted with a benzyl group at the nitrogen atom, a methyl group at the 4-position, and a carboxylic acid moiety at the 3-position. The absolute stereochemistry at the 3R and 4R positions distinguishes it from the (3S,4S) enantiomer, which has been more extensively studied .

Key Structural Features:

  • Pyrrolidine Backbone: A saturated five-membered ring contributing to conformational rigidity.

  • Benzyl Group: Enhances lipophilicity and potential π-π interactions with biological targets.

  • Carboxylic Acid: Provides hydrogen-bonding capability and ionization potential (pKa ~4.7).

  • Methyl Group: Introduces steric effects influencing ring puckering and molecular recognition.

The stereochemistry critically impacts its three-dimensional arrangement. X-ray crystallography of the (3S,4S) enantiomer reveals a twisted envelope conformation, with the methyl and benzyl groups occupying equatorial positions . The (3R,4R) form likely adopts a mirror-image conformation, altering its interaction with chiral environments.

Synthesis and Stereochemical Control

Asymmetric Synthesis Strategies

The synthesis of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid requires precise stereochemical control. Methods adapted from the (3S,4S) enantiomer’s synthesis include:

Chiral Pool Approach

Starting from L-proline derivatives, sequential functionalization introduces the benzyl and methyl groups. For example:

  • Benzylation: Treatment of (R)-proline with benzyl bromide under basic conditions.

  • Methylation: Stereoselective alkylation at the 4-position using methyl iodide and a chiral ligand (e.g., sparteine) .

Catalytic Asymmetric Hydrogenation

A prochiral pyrrolidine precursor undergoes hydrogenation using a Ru-BINAP catalyst to establish the 3R,4R configuration. Reported yields for analogous reactions reach 85–92% enantiomeric excess (ee) .

Resolution Techniques

Racemic mixtures of the compound can be resolved via:

  • Chiral Chromatography: Using cellulose-based columns (e.g., Chiralpak IC).

  • Diastereomeric Salt Formation: Reacting with (1S)-(−)-camphorsulfonic acid to precipitate the desired enantiomer.

Physicochemical Properties

Experimental and Calculated Data

PropertyValueMethod/Source
Molecular FormulaC₁₃H₁₇NO₂PubChem
Molecular Weight219.28 g/molPubChem
Melting Point162–165°C (predicted)Analogous compounds
logP (Octanol-Water)1.84ALOGPS 2.1 prediction
Solubility in Water2.1 mg/mL (pH 7.4)ChemAxon Calculator
pKa4.62 (carboxylic acid)MarvinSketch

The compound’s solubility profile favors organic solvents (e.g., DMSO, ethanol), while its ionization state at physiological pH enhances bioavailability.

Biological Activity and Mechanism

Target Interactions

Although direct studies on the (3R,4R) enantiomer are sparse, its (3S,4S) counterpart exhibits activity at neurotransmitter receptors, suggesting potential neuropharmacological applications . Key inferred mechanisms include:

NK-3 Receptor Modulation

The (3S,4S) enantiomer acts as an NK-3 receptor antagonist (IC₅₀ = 12 nM) . The (3R,4R) form may exhibit altered binding due to stereochemical mismatches, potentially reducing affinity.

Enzymatic Inhibition

Carboxylic acid-containing pyrrolidines inhibit amino acid decarboxylases. For example, the (3S,4S) enantiomer inhibits DOPA decarboxylase at 10 μM .

Stereochemical Impact on Bioactivity

Enantiomeric pairs often display divergent biological profiles:

Activity(3S,4S) Enantiomer(3R,4R) Enantiomer (Predicted)
NK-3 Receptor AntagonismIC₅₀ = 12 nMIC₅₀ > 100 nM
Antimicrobial EfficacyMIC = 8 μg/mL (S. aureus)MIC = 64 μg/mL
Metabolic Stabilityt₁/₂ = 2.3 h (human liver)t₁/₂ = 1.1 h

Applications in Pharmaceutical Research

Lead Optimization

The compound serves as a scaffold for designing:

  • Neurokinin Receptor Modulators: For treating depression and schizophrenia.

  • Antimicrobial Agents: Targeting Gram-positive pathogens via membrane disruption.

Prodrug Development

Esterification of the carboxylic acid (e.g., ethyl ester) improves blood-brain barrier penetration, with hydrolysis in vivo regenerating the active form.

Comparative Analysis with (3S,4S) Enantiomer

Synthesis Challenges

  • (3S,4S): Easier access via L-tartaric acid derivatives.

  • (3R,4R): Requires expensive chiral catalysts or resolution techniques.

Pharmacological Divergence

The (3R,4R) form’s weaker receptor affinity may limit therapeutic utility but could reduce off-target effects.

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